molecular formula C13H10N2 B1503488 6-(Pyridin-4-yl)-1H-indole CAS No. 885273-49-4

6-(Pyridin-4-yl)-1H-indole

Cat. No.: B1503488
CAS No.: 885273-49-4
M. Wt: 194.23 g/mol
InChI Key: FOCQQVWHCPIMHK-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)-1H-indole (CAS 885273-49-4) is an organic compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g·mol⁻¹ . This chemical scaffold is classified as a high-value research compound due to its hybrid structure, which incorporates two privileged pharmacophores in medicinal chemistry: the indole and the pyridine rings . The primary research application of this compound and its structural analogues is in the discovery and development of novel anticancer agents . The indole framework is a recognized privileged structure in the identification of compounds that target a range of proteins and receptors, including sirtuins such as SIRT1 . Concurrently, the pyridine scaffold is a prevalent key heterocycle in numerous approved anticancer drugs and development candidates . Compounds featuring this combined 3-(pyridin-2-yl)-1H-indole motif have demonstrated interesting biological properties, including promising SIRT1 inhibitory activity, making them valuable templates for in vitro studies and the establishment of structure-activity relationships (SAR) . Furthermore, such indole-pyridine hybrids are of significant interest in multicomponent reactions for synthesizing complex molecules bearing multiple pharmacophore groups . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyridin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCQQVWHCPIMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673531
Record name 6-(Pyridin-4-yl)-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-49-4
Record name 6-(4-Pyridinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Pyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectra provide information on the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of an indole (B1671886) derivative, the proton on the nitrogen atom (N-H) of the indole ring often appears as a broad singlet at a downfield chemical shift, generally above 11.0 ppm, due to its acidic nature. bohrium.com Protons on the aromatic rings, both the indole and pyridine (B92270) moieties, resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are dictated by the substitution pattern and the electronic effects of the adjacent functional groups.

For instance, in a related compound, the protons of the pyridine ring can exhibit characteristic doublet or doublet of doublets patterns depending on their position relative to the nitrogen atom and the point of attachment to the indole ring. Similarly, the protons on the indole ring will show splitting patterns based on their coupling with neighboring protons.

Table 1: Representative ¹H NMR Chemical Shift Ranges for 6-(Pyridin-4-yl)-1H-indole Derivatives

Proton AssignmentChemical Shift (δ, ppm) RangeMultiplicity
Indole N-H> 11.0Broad Singlet
Pyridine H-2', H-6'8.5 - 8.8Doublet
Pyridine H-3', H-5'7.5 - 7.8Doublet
Indole H-27.2 - 7.5Multiplet
Indole H-36.4 - 6.7Multiplet
Indole H-47.6 - 7.9Doublet
Indole H-57.1 - 7.4Doublet of Doublets
Indole H-77.8 - 8.1Singlet

Note: The exact chemical shifts and coupling constants can vary based on the solvent and specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. In this compound, the carbon atoms of the aromatic rings typically resonate in the downfield region of the spectrum, generally between 100 and 150 ppm.

The quaternary carbons, those not directly bonded to any protons, often exhibit weaker signals. The specific chemical shifts can help distinguish between the carbons of the indole and pyridine rings. For example, the carbons adjacent to the nitrogen atom in the pyridine ring (C-2' and C-6') are expected to be deshielded and appear at a lower field compared to the other pyridine carbons.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Carbon AssignmentChemical Shift (δ, ppm) Range
Pyridine C-2', C-6'148 - 152
Pyridine C-3', C-5'120 - 125
Pyridine C-4'140 - 145
Indole C-2123 - 128
Indole C-3101 - 105
Indole C-3a127 - 130
Indole C-4119 - 122
Indole C-5120 - 123
Indole C-6130 - 135
Indole C-7110 - 115
Indole C-7a135 - 140

Note: The exact chemical shifts can vary based on the solvent and specific experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound. ipb.ptemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity of protons within the indole and pyridine ring systems. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, providing a direct and reliable method for assigning carbon resonances. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.eduyoutube.com This technique is particularly powerful for identifying quaternary carbons and for establishing the connectivity between different fragments of the molecule, such as the linkage between the indole and pyridine rings. science.gov By observing correlations between the protons of one ring and the carbons of the other, the substitution pattern can be definitively confirmed. science.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties. msu.edunih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. msu.edu The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, characteristic FT-IR absorption bands would include:

N-H Stretch: A sharp or broad band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring. researchgate.net

Aromatic C-H Stretch: Absorption bands typically appear above 3000 cm⁻¹, characteristic of C-H stretching in aromatic rings. vscht.cz

C=C and C=N Stretching: Vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bonds in the pyridine ring give rise to a series of bands in the 1400-1650 cm⁻¹ region. vscht.czscialert.net

C-N Stretching: The stretching vibration of the C-N bond within the indole ring typically appears in the 1200-1350 cm⁻¹ range. scialert.net

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds result in strong absorptions in the fingerprint region (600-900 cm⁻¹), which can be diagnostic of the substitution pattern on the rings.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹) Range
N-H Stretch (Indole)3300 - 3500
Aromatic C-H Stretch3000 - 3100
C=C and C=N Stretch1400 - 1650
C-N Stretch1200 - 1350
Aromatic C-H Bending600 - 900

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. soton.ac.uk It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, prominent bands would be expected for:

Ring Breathing Modes: The symmetric stretching and contracting of the entire aromatic ring systems (indole and pyridine) often produce strong and characteristic Raman signals. uliege.be

C=C Stretching: The C=C stretching vibrations of the aromatic rings are typically strong in the Raman spectrum, appearing in the 1500-1650 cm⁻¹ region. scialert.net

C-H Stretching: Aromatic C-H stretching vibrations also give rise to signals in the 3000-3100 cm⁻¹ range.

The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational properties of this compound, aiding in its definitive structural confirmation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within the molecular structure of indole-pyridine derivatives. The spectra of these compounds are typically characterized by absorptions arising from π→π* transitions within the aromatic indole and pyridine ring systems. researchgate.netresearchgate.net

The conjugation between the indole and pyridine rings in this compound results in characteristic absorption bands in the UV-Vis spectrum. The indole moiety itself typically exhibits strong absorptions due to π→π* transitions. The position and intensity of these bands can be influenced by the substitution pattern and the solvent environment. researchgate.net For instance, in related phthalocyanine (B1677752) compounds containing pyridine, distinct Q and B bands are observed, which are ascribed to π→π* transitions. researchgate.net An increase in concentration can lead to aggregation, which is monitored by shifts in the Q band. researchgate.net The electronic spectrum of this compound is expected to show complex bands resulting from the electronic transitions of the combined chromophoric system.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

X-ray Diffraction (XRD) on single crystals provides the most unambiguous method for determining the precise three-dimensional structure of a molecule. researchgate.net It allows for the detailed evaluation of the crystal system, space group, unit cell dimensions, and the exact arrangement of atoms, including bond lengths, bond angles, and torsional angles. researchgate.net

The crystal structures of various indole-pyridine derivatives have been extensively studied, revealing key architectural features. These compounds often crystallize in common crystal systems like monoclinic or orthorhombic. mdpi.comnih.gov For example, 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride crystallizes in the monoclinic space group P21/c. nih.gov Another related compound, 6-(1H-Indol-3-yl)-4-phenyl-2,2′-bipyridine-5-carbonitrile, crystallizes in the triclinic system. nih.gov

Table 1: Representative Crystallographic Data for Indole-Pyridine Derivatives
CompoundMolecular FormulaCrystal SystemSpace GroupReference
1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium chlorideC20H16ClN3O2MonoclinicP21/c nih.gov
6-(1H-Indol-3-yl)-4-phenyl-2,2′-bipyridine-5-carbonitrileC25H16N4TriclinicP-1 nih.gov
2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrileC24H14BrN3SMonoclinicP21/c iucr.org
4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrileC27H19N3OTriclinicP-1 researchgate.net

Detailed analysis of XRD data allows for the precise determination of all bond lengths and angles within the crystal structure. In indole-pyridine systems, the bond lengths within the aromatic rings are generally within the expected ranges for C-C and C-N bonds in such environments. nih.gov For example, in the structure of 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, the C-N distances in the pyridine ring are reported as 1.337 (3) and 1.341 Å. researchgate.net

Substituent patterns can introduce slight distortions in the geometry. In 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride, the nitro group causes a shortening of the C(6)-C(7) bond to 1.3749(15) Å and a lengthening of the C(3a)-C(7a) bond to 1.4217(14) Å. nih.gov The exocyclic angles can also show significant asymmetry due to steric hindrance between the constituent rings. nih.gov

The conformation of these molecules is largely defined by the torsional or dihedral angles between the indole and pyridine rings. For instance, in a 2-(2-bromophenyl)-4-(1H-indol-3-yl)pyridine derivative, the dihedral angle between the pyridine ring and the indole ring system is 21.90 (12)°. iucr.org This twist from coplanarity is a common feature, balancing the stabilizing effect of extended conjugation with the destabilizing effect of steric repulsion.

Table 2: Selected Bond Lengths and Angles for an Indole-Pyridine Derivative
ParameterValueCompound ContextReference
Pyridine C-N Bond Length1.337 (3) Å4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile researchgate.net
Pyridine C-N Bond Length1.341 Å
Indole C(6)-C(7) Bond Length1.3749(15) Å1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride nih.gov
Indole C(3a)-C(7a) Bond Length1.4217(14) Å
Dihedral Angle (Pyridine-Indole)21.90 (12)°2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile iucr.org

The crystal packing of indole-pyridine derivatives is stabilized by a network of intermolecular interactions. Hydrogen bonds, particularly involving the indole N-H group, are a dominant feature. The indole N-H often acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring or a nitrile substituent can act as an acceptor. researchgate.netiucr.org This frequently leads to the formation of centrosymmetric dimers, characterized by graph-set motifs such as R²₂(16). nih.govresearchgate.netiucr.org

In addition to classical hydrogen bonds, weaker interactions such as C-H•••π and π-π stacking interactions play a crucial role in stabilizing the three-dimensional crystal lattice. nih.goviucr.org C-H•••π interactions involve a hydrogen atom from a C-H bond interacting with the electron cloud of an aromatic ring. nih.goviucr.org Pi-pi stacking interactions occur between the planar aromatic rings of adjacent molecules, with typical centroid-to-centroid distances ranging from approximately 3.7 to 3.9 Å. nih.govresearchgate.netiucr.org These interactions collectively create a stable, well-ordered crystal structure.

Table 3: Common Intermolecular Interactions in Indole-Pyridine Derivative Crystals
Interaction TypeDescriptionTypical Distance / GeometryReference
N-H•••N Hydrogen BondIndole N-H donor to pyridine or nitrile N acceptor, often forming R²₂(16) dimers.- nih.govresearchgate.netiucr.org
π-π StackingInteraction between adjacent pyridine and/or indole rings.Centroid-centroid distance: ~3.7 Å researchgate.netiucr.org
C-H•••π InteractionAromatic C-H bond interacting with the π-system of a neighboring ring.- nih.goviucr.org
N-H•••π InteractionIndole N-H interacting with the π-electron cloud of an adjacent ring.Distance: 3.41 to 3.45 Å

Chemical Reactivity and Mechanistic Investigations of 6 Pyridin 4 Yl 1h Indole Systems

Oxidation and Reduction Pathways of the Indole (B1671886) and Pyridine (B92270) Rings

The dual nature of the 6-(pyridin-4-yl)-1H-indole scaffold allows for selective oxidation and reduction reactions on either the indole or pyridine ring, depending on the reagents and reaction conditions employed.

The pyridine ring, being electron-deficient, is generally more susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can selectively reduce the pyridine ring to a piperidine (B6355638) moiety. For instance, derivatives of this compound can be reduced to the corresponding 6-(piperidin-4-yl)-1H-indole.

Conversely, the electron-rich indole ring is more prone to oxidation. Oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can lead to the formation of various oxidized products, including oxindoles. The pyridine ring can be oxidized to the corresponding N-oxide using peracids, a transformation that can activate the pyridine ring for further functionalization. matanginicollege.ac.in

In some cases, specific functional groups on the scaffold can direct the outcome of redox reactions. For example, a nitro group substituent on the indole ring can be selectively reduced to an amine, as seen in the reduction of 6-nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. vulcanchem.com

Table 1: Oxidation and Reduction Reactions

Reaction TypeReagent/ConditionRing AffectedProduct Type
ReductionLiAlH4, NaBH4PyridinePiperidine derivative
OxidationKMnO4, CrO3IndoleOxidized indole products
N-OxidationPeracidsPyridinePyridine-N-oxide matanginicollege.ac.in
Selective ReductionCatalytic HydrogenationNitro-substituted IndoleAmino-substituted indole vulcanchem.com

Electrophilic and Nucleophilic Substitution Reactions on the Indole and Pyridine Moieties

The distinct electronic properties of the indole and pyridine rings dictate their behavior in substitution reactions.

Electrophilic Aromatic Substitution (EAS):

The indole ring readily undergoes electrophilic aromatic substitution, preferentially at the C3 position due to its inherent high electron density. The presence of the pyridine ring at the C6 position can influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration and halogenation. For example, nitration of related 6-substituted indoles with nitric acid in sulfuric acid typically yields the 3-nitro derivative.

The pyridine ring, being electron-deficient, is generally unreactive towards electrophiles under standard conditions and often requires harsh conditions for substitution to occur. matanginicollege.ac.in

Nucleophilic Aromatic Substitution (Nu-Ar):

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, which bear a partial positive charge. matanginicollege.ac.in The this compound system can undergo nucleophilic substitution on the pyridine ring with various nucleophiles.

The indole ring is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, functionalization of the indole nitrogen via N-alkylation or N-acylation can occur. vulcanchem.com

Table 2: Substitution Reactions

Reaction TypeRing/PositionReagent/ConditionProduct Type
Electrophilic NitrationIndole C3HNO₃/H₂SO₄3-Nitro-6-(pyridin-4-yl)-1H-indole
Nucleophilic SubstitutionPyridine C2/C4/C6Amines, ThiolsSubstituted pyridine derivatives
N-AlkylationIndole N1Alkyl halides, BaseN-Alkyl-6-(pyridin-4-yl)-1H-indole

Cycloaddition Reactions and Their Applications in Complex Structure Formation

Cycloaddition reactions involving the this compound core provide a powerful strategy for the construction of complex polycyclic structures. The indole and pyridine rings can participate in various cycloaddition pathways, including Diels-Alder and 1,3-dipolar cycloadditions.

The electron-rich double bond of the indole ring can act as a dienophile in [4+2] cycloaddition reactions. Furthermore, the pyridine ring, especially when activated by electron-withdrawing groups, can participate as a diene or dienophile in Diels-Alder reactions. nih.gov For example, highly electrophilic nitropyridines have been shown to undergo [4+2]-cycloaddition reactions on the aromatic C=C(NO2) bond. nih.gov

Intramolecular cycloadditions are particularly valuable for creating fused ring systems. For instance, intramolecular [4+2] cycloadditions of o-quinodimethanes containing an indole moiety can lead to the stereoselective formation of complex polycyclic structures. nih.gov Azomethine ylides generated in situ can also undergo 1,3-dipolar cycloaddition with the indole double bond to form pyrrolidine-fused indoles. rsc.org

These cycloaddition strategies have been instrumental in the synthesis of various natural products and biologically active molecules. nih.govacs.org

Regioselectivity and Stereoselectivity in Reactions Involving the Core Scaffold

Controlling regioselectivity and stereoselectivity is crucial for the synthesis of specific isomers of this compound derivatives.

Regioselectivity:

In electrophilic substitutions of the indole ring, the C3 position is the most reactive site. uni-muenchen.de However, the substitution pattern of the indole and the nature of the electrophile can influence the regiochemical outcome. For instance, in certain acid-catalyzed cyclizations of 4-substituted indoles, regioselective closure can occur at either the C3 or C5 position depending on the reaction conditions. beilstein-journals.org

For the pyridine ring, nucleophilic attack generally occurs at the C2 and C4 positions due to the electron-withdrawing effect of the nitrogen atom. matanginicollege.ac.in The regioselectivity of addition to pyridinium (B92312) salts can be influenced by the nature of the nucleophile and any substituents present on the ring. researchgate.net

Stereoselectivity:

In reactions that create new chiral centers, such as cycloadditions or the reduction of prochiral ketones, controlling the stereochemistry is paramount. The use of chiral catalysts or auxiliaries can induce high levels of stereoselectivity. For example, asymmetric [4+3] cycloadditions of indolyl allylic alcohols with azomethine ylides have been achieved with excellent diastereo- and enantioselectivities using iridium catalysts with chiral ligands. beilstein-journals.org Similarly, catalyst-controlled stereoselective N-vinylation of pyrazoles has been demonstrated using ruthenium complexes to favor either the (E) or (Z) isomer. nih.gov

Exploration of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanisms of reactions involving the this compound system is essential for optimizing reaction conditions and predicting outcomes. Kinetic and spectroscopic studies are powerful tools for elucidating these mechanisms.

Kinetic Studies:

Reaction progress kinetic analysis (RPKA) can be used to determine the rate dependence on the concentrations of reactants, catalysts, and other species in the reaction mixture. acs.org This information helps to build a kinetic model of the reaction and can provide insights into the rate-determining step and the nature of the active catalytic species. For example, kinetic studies of Ullmann amination reactions have been used to compare the efficacy of different ligands and to probe the on-cycle mechanism of C-N bond formation. acs.org

Spectroscopic Studies:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying reaction intermediates and products. lew.ro In situ NMR monitoring can track the concentrations of species over time, providing real-time kinetic data. lew.ro For example, 1H-NMR has been used to study the mechanism of betaine (B1666868) formation from the reaction of pyridine derivatives with acrylic acid, identifying a stable ion pair intermediate. lew.ro Furthermore, advanced NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can help to unambiguously determine the structure and regiochemistry of complex products, such as those formed in cycloaddition reactions. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental findings by providing theoretical models of transition states and reaction pathways, offering deeper mechanistic insights. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure and optimized geometry of molecules. bohrium.comresearchgate.net Using functionals like B3LYP combined with appropriate basis sets such as 6-311++G(d,p), researchers can accurately model the molecule's three-dimensional shape and the distribution of its electrons. nih.gov For 6-(Pyridin-4-yl)-1H-indole, DFT calculations are crucial for establishing the most stable spatial arrangement and understanding its electronic properties, which are fundamental to its chemical behavior. researchgate.net

Conformational analysis, typically performed using DFT, involves calculating the potential energy of the molecule as a function of the dihedral angle between the indole (B1671886) and pyridine (B92270) rings. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. The conformations corresponding to energy minima on this surface represent the most stable arrangements of the molecule. sci-hub.se Due to steric hindrance between the hydrogen atoms on the adjacent rings, a completely planar conformation is generally energetically unfavorable. The most stable conformer is expected to have a twisted or non-planar arrangement, which minimizes these repulsive forces while balancing electronic conjugation effects. The identification of the global energy minimum provides the most probable structure of the molecule in its ground state. ethz.ch

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity and polarizability. researchgate.netnih.gov For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely localized on the electron-rich indole ring, while the LUMO may be distributed across the electron-deficient pyridine ring. This distribution helps predict the sites for electrophilic and nucleophilic attacks. mdpi.comresearchgate.net

Table 1: Representative FMO Properties Calculated via DFT This table presents hypothetical data to illustrate typical FMO analysis results.

Parameter Value (eV) Description
EHOMO -5.8 Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.7 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.

| Energy Gap (ΔE) | 4.1 | ELUMO - EHOMO; indicates chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactive sites of a molecule. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color-coded scheme to identify charge distribution. uni-muenchen.de

Negative Regions (Red to Yellow): These areas have an excess of electrons and correspond to high negative potential. They are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and have high positive potential, indicating sites for nucleophilic attack. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential.

For this compound, the MEP map would predictably show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The hydrogen atom attached to the indole nitrogen (N-H) would be a site of positive potential. These insights are invaluable for predicting intermolecular interactions, particularly hydrogen bonding, which is crucial for ligand-receptor binding. mdpi.comcore.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Interpretations

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited-state properties of molecules, making it particularly useful for interpreting electronic absorption spectra (UV-Vis). nih.govacs.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and the nature of these transitions (e.g., π → π* or n → π*). researchgate.netopenaccesspub.org

For this compound, TD-DFT calculations can simulate its UV-Vis spectrum. The results can be compared with experimental data to validate the computational model and confirm the molecular structure. sci-hub.se Furthermore, the analysis provides a detailed understanding of which molecular orbitals are involved in each electronic transition, offering a deeper insight into the molecule's photophysical properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein or enzyme. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-target recognition. researchgate.net

In a typical docking simulation for this compound, the compound is treated as a flexible ligand, and its possible binding poses within the active site of a target protein are explored. The indole and pyridine moieties are common scaffolds in inhibitors of various protein families, such as kinases and G-protein coupled receptors. Docking studies can elucidate key interactions:

Hydrogen Bonds: Often formed between the indole N-H or the pyridine nitrogen and amino acid residues in the protein's active site.

π-π Stacking: Aromatic interactions between the indole or pyridine rings and residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: Involving the carbon framework of the molecule.

The simulation yields a binding score, commonly in kcal/mol, which estimates the binding free energy and helps rank potential drug candidates. mdpi.com

Table 2: Illustrative Molecular Docking Results for this compound This table presents hypothetical data for a plausible protein target.

Protein Target Binding Energy (kcal/mol) Key Interacting Residues Types of Interaction
Protein Kinase A -8.5 Leu83, Val91, Ala102 Hydrophobic Interactions
Lys72 Hydrogen Bond with Pyridine N

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Model Development

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds in medicinal chemistry. nih.govresearchgate.net

SAR involves the qualitative analysis of how specific structural modifications to a parent molecule, like this compound, affect its biological activity. researchgate.net This is achieved by synthesizing a series of analogs—for example, by adding different substituents (e.g., methyl, chloro, methoxy (B1213986) groups) to various positions on the indole or pyridine rings—and evaluating their activity. This process helps identify which parts of the molecule are crucial for its biological function. rsc.org

QSAR takes this a step further by developing a mathematical model that quantitatively correlates the structural properties of a series of compounds with their biological activities. mdpi.com The process involves:

Data Set Preparation: Assembling a series of analogs of this compound with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each analog. These can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that relates the descriptors to the activity. rsc.org

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing. nih.gov

Table 3: List of Compound Names

Compound Name
This compound
Phenylalanine
Tyrosine
Tryptophan

Impact of Substituent Effects on Chemical and Biological Activity

The chemical and biological profile of the this compound scaffold can be significantly modulated by the introduction of various substituents. The indole ring system itself is a common motif in many biologically active compounds, and modifications to this core can enhance or alter its therapeutic potential. ontosight.airjpn.orgresearchgate.net

For instance, the introduction of a fluorine atom to the indole ring can considerably affect the physical, chemical, and biological properties of the resulting molecule. ontosight.ai Fluorination often leads to increased lipophilicity and metabolic stability, which can enhance a compound's ability to cross cellular membranes, potentially boosting its bioavailability and efficacy. ontosight.ai Similarly, the presence of a planar, conjugated system, such as a pyridin-4-yl-vinyl group, can facilitate various biological interactions. ontosight.ai

In a broader context, the substitution pattern on the indole nucleus is a key determinant of biological activity. Studies on various indole derivatives have demonstrated that substituents at different positions can lead to a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. rjpn.orgresearchgate.netnih.govresearchgate.netmdpi.comopenmedicinalchemistryjournal.com For example, in a series of indolyl-pyridinyl-propenones, the location of a methoxy group on the indole ring was found to alter both the potency and the mechanism of cell death in cancer cells. nih.gov Furthermore, research on 2,3-diarylindoles has shown that amine substituents at the 5 and 6-positions of the indole ring are crucial for certain biological activities. rjpn.orgresearchgate.net

Table 1: Impact of Substituents on the Biological Activity of Indole Derivatives

Parent Compound/Scaffold Substituent Position Observed Effect Reference
Indole Fluorine 6 Increased lipophilicity and stability, potentially enhanced bioavailability. ontosight.ai
Indole Pyridin-4-yl-vinyl 3 Introduces a planar, conjugated system for biological interactions. ontosight.ai
Indolyl-pyridinyl-propenone Methoxy Isomeric positions Alters potency and mechanism of anticancer activity. nih.gov
2,3-Diarylindole Amine 5 and 6 Crucial for anticoccidial activity. rjpn.orgresearchgate.net

Correlation of Molecular Descriptors with Observed Activities

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to establish a mathematical relationship between the structural properties of a compound and its biological activity. mdpi.comresearchgate.netnih.gov These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.nettalete.mi.it

The goal of QSAR is to develop predictive models that can be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.comresearchgate.net This approach has been widely applied in the development of various therapeutic agents. nih.govtalete.mi.it

For a given set of compounds, such as derivatives of this compound, a wide range of molecular descriptors can be calculated. These can be broadly categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electron distribution, such as HOMO-LUMO energies and dipole moments. researchgate.net

Physicochemical descriptors: Including properties like logP (lipophilicity) and molar refractivity. nih.gov

Once calculated, these descriptors are used to build a QSAR model using statistical methods like multiple linear regression or machine learning algorithms. researchgate.netnih.gov The quality and predictive power of the resulting model are rigorously evaluated through internal and external validation techniques. mdpi.comresearchgate.net

A successful QSAR model can identify the key molecular features that are either beneficial or detrimental to the desired biological activity. researchgate.net For example, a study on anticonvulsant compounds identified descriptors such as the HOMO-LUMO energy gap, electrophilicity index, and the square of ovality as being influential for their activity. researchgate.net Such insights are invaluable for the lead optimization phase of drug discovery, allowing chemists to prioritize the synthesis of compounds with a higher probability of success.

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor Category Examples Information Encoded
Electronic HOMO-LUMO energy gap, Dipole moment, Electrophilicity index Electron distribution, reactivity
Topological Topological electronic index 2D connectivity of atoms
Geometrical Square of ovality, Anisotropy of polarizability 3D shape and size

Ab Initio Calculations for Fundamental Chemical Properties

Ab initio calculations, which are based on the principles of quantum mechanics, provide a highly accurate method for determining the fundamental chemical properties of molecules without relying on experimental data. aps.org These calculations can be used to predict a wide range of properties, including optimized molecular geometry, electronic structure, vibrational frequencies, and reaction energetics. researchgate.netiiste.orgresearchgate.net

For this compound, ab initio methods like Density Functional Theory (DFT) can be employed to gain a detailed understanding of its electronic properties. researchgate.netiiste.orgbohrium.comacs.orgresearchgate.net DFT calculations can determine the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are crucial for understanding the molecule's chemical reactivity and electronic transitions. acs.org

Theoretical studies on similar heterocyclic systems, such as pyridine and its derivatives, have shown that the position of the nitrogen atom significantly influences the electronic and structural properties. researchgate.netiiste.org These calculations can provide values for total energies, electronic states, ionization potentials, electron affinities, and global reactivity descriptors like chemical hardness and electrophilicity. researchgate.netiiste.org

Furthermore, ab initio methods can be used to simulate and assign vibrational spectra (e.g., IR and Raman), which can then be compared with experimental data to confirm the molecular structure. researchgate.net The combination of experimental and computational work allows for a firm assignment of the observed spectral bands. researchgate.net

In essence, ab initio calculations offer a powerful lens through which the intrinsic properties of this compound can be examined at the atomic and electronic levels, providing a solid theoretical foundation for understanding its behavior and for the rational design of new derivatives. aps.orgaps.org

Biological Activity and Pharmacological Potential of Indole Pyridine Hybrids

Interaction with Biological Targets and Mechanisms of Action

Indole-pyridine hybrids exert their biological effects by engaging with a variety of cellular components, including receptors, enzymes, and nucleic acids. This multi-targeted approach is a key reason for their promising profile as therapeutic agents.

G Protein-Coupled Receptors (GPCRs)

While extensive research has focused on the anticancer properties of indole-pyridine hybrids, their interactions with G Protein-Coupled Receptors (GPCRs) such as serotonin and dopamine receptors are also areas of investigation. The structural similarity of the indole (B1671886) nucleus to neurotransmitters like serotonin suggests a potential for these hybrids to modulate GPCR activity, which could be relevant for applications in neuropharmacology and other therapeutic areas. However, specific data on the direct interaction of 6-(Pyridin-4-yl)-1H-indole with receptors like 5-HT1A, 5-HT2A, 5-HT6, or Dopamine D2 is still an emerging area of research.

Enzyme Inhibition

A significant mechanism through which indole-pyridine hybrids demonstrate their therapeutic potential is via the inhibition of various enzymes critical to disease progression.

CYP17A1: Certain pyridine-indole hybrids have been identified as potent inhibitors of CYP17A1, an enzyme crucial in the androgen biosynthesis pathway. nih.govtandfonline.com This inhibition is a key strategy in treating prostate cancer. nih.govtandfonline.comresearchgate.net For instance, novel synthesized inhibitors have shown greater potency than the existing drug abiraterone, with one compound exhibiting an IC50 value of 4 nM. nih.govtandfonline.com These compounds effectively inhibit both the 17α-hydroxylase and 17,20-lyase activities of the enzyme, thereby reducing androgen levels that fuel prostate cancer growth. researchgate.net

PIKFYVE Kinase: A specific class of indolyl-pyridinyl-propenones has been found to induce a unique form of cell death called methuosis by targeting and inhibiting PIKFYVE, a class III phosphoinositide (PI) kinase. nih.gov This inhibition disrupts the trafficking of endosomes, leading to the characteristic vacuolization seen in methuosis. nih.gov

Other Enzymes: The versatility of the indole-pyridine scaffold allows for its application as an inhibitor for other enzymes as well. Studies have reported on derivatives showing inhibitory activity against α-glucosidase and α-amylase, suggesting potential in managing diabetes mellitus. tandfonline.com

Interaction with Ion Channels and Nucleic Acids

Indole-pyridine derivatives have demonstrated the ability to interact with fundamental cellular components like nucleic acids.

DNA Interaction: Studies on indolyl-pyrimidine derivatives have shown that they can bind firmly to Calf Thymus DNA (CT-DNA), likely through an intercalative mode. nih.gov Some hybrid compounds containing thiazole and indole or quinoline (B57606) nuclei have been shown to act as groove binders to DNA. rsc.org Furthermore, certain derivatives possess photo-induced cleavage properties, meaning they can damage plasmid DNA upon exposure to UV-visible light, an activity confirmed by agarose gel electrophoresis. nih.gov This interaction with DNA presents a direct mechanism for inducing cancer cell death.

Ion Channels: The development of synthetic ion channels is an active area of research. Hybrid molecules, such as those made from pyridine (B92270) and pyridone, have been fashioned into artificial proton channels that can mimic the high selectivity and permeation rates of natural protein channels like the Matrix-2 (M2) proton channel. nih.gov While not directly focused on this compound, this research highlights the potential for pyridine-containing hybrids to be designed to modulate ion transport across cellular membranes. nih.govrsc.org

Investigations into Specific Biological Activities

The primary focus of research into indole-pyridine hybrids has been their potential as anticancer agents, owing to their ability to induce cell death through various pathways in a multitude of cancer types.

Anticancer and Antitumor Activities

Indole-pyridine hybrids are recognized as valuable scaffolds for developing novel anticancer therapeutics. tandfonline.comresearchgate.netnih.gov Their effectiveness stems from the ability to overcome common issues in chemotherapy like multidrug resistance and to enhance efficacy by concurrently regulating multiple targets within cancer cells. tandfonline.comresearchgate.netnih.gov Numerous studies have demonstrated the potent in vitro and in vivo antitumor activity of this class of compounds against a wide array of human cancer cell lines. tandfonline.comresearchgate.netresearchgate.netmdpi.com

Derivatives have shown significant cytotoxic and antiproliferative effects against leukemia, colon cancer, breast cancer, melanoma, lung cancer, renal cancer, prostate cancer, and central nervous system (CNS) cancers. nih.govresearchgate.net For example, specific pyrazolinyl-indole derivatives demonstrated remarkable activity, with one compound showing a 78.76% growth inhibition against leukemia cells. nih.govresearchgate.net The versatility of this scaffold allows for the development of agents that target specific cellular machinery, such as tubulin polymerization, a common target for chemotherapeutics. nih.govnih.govmdpi.com

Compound ClassCancer Cell Line(s)Observed ActivityReference(s)
Pyridine-Indole HybridsProstate CancerPotent inhibition of CYP17A1 enzyme nih.govtandfonline.com
Indole/1,2,4-Triazole HybridsVarious (NCI-60 panel)Inhibition of tubulin polymerization, cell cycle arrest nih.gov
Pyrazolinyl-Indole DerivativesLeukemia, Colon, Breast, etc.High cytotoxic effects, significant growth inhibition nih.gov
Indole-based ChalconesGlioblastoma (U251)Induction of methuosis, cytotoxicity nih.gov
Indole-Pyrimidine HybridsHeLa, MDA-MB-231Induction of vacuolization and methuosis tandfonline.com
Indazole-Pyridine HybridsBreast Cancer (MCF-7)Strong antiproliferative effects, reduction in cell viability researchgate.net
Induction of Methuosis and Vacuolization

A particularly novel mechanism of action for certain indole-pyridine hybrids is the induction of methuosis, a non-apoptotic form of cell death. nih.govnih.gov This process is characterized by the dramatic accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. nih.govresearchgate.net

The archetypal compound that induces methuosis is 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP) . nih.govnih.govnih.gov Treatment of cancer cells, particularly glioblastoma, with MOMIPP and related indolyl-pyridinyl-propenones leads to extensive vacuolization, dysregulation of micropinocytosis, and eventual rupture of the cell membrane, all independent of the typical apoptotic pathways. nih.govnih.gov This alternative cell death pathway is especially promising for treating cancers that have developed resistance to apoptosis-inducing therapies. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have revealed that specific chemical features of these molecules are crucial for their activity. For instance, the position of the nitrogen in the pyridine ring and substitutions on the indole ring can dramatically alter the compound's ability to induce vacuolization versus other cytotoxic effects like microtubule disruption. nih.govnih.gov The underlying mechanism for methuosis induction by these compounds has been linked to the inhibition of the PIKFYVE kinase, which disrupts endosomal trafficking. nih.gov

CompoundCell LineKey FindingsReference(s)
MOMIPP (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one)U251 GlioblastomaPotent inducer of methuosis and vacuolization. nih.govnih.gov
Indolyl-pyridinyl-propenones Glioblastoma, Gastric CarcinomaTriggers methuosis via inhibition of PIKFYVE. nih.gov
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives HeLa, various cancer cellsExcellent vacuole-inducing activity; induces methuosis. tandfonline.com
2-Indolyl-substituted pyridinylpropenones U251 GlioblastomaUncouples vacuolization from cell death, depending on the substituent size. nih.gov
Inhibition of Cell Proliferation

Indole-pyridine hybrids have emerged as a significant class of compounds in anticancer research due to their ability to inhibit cell proliferation across various cancer cell lines. tandfonline.comnih.govresearchgate.net These hybrid molecules can enhance efficacy and improve pharmacokinetic characteristics, potentially overcoming issues of multidrug resistance seen with other chemotherapeutics. tandfonline.comnih.govresearchgate.net The fusion of indole and pyridine moieties creates scaffolds that can interact with multiple cellular targets involved in cancer progression. tandfonline.comnih.govresearchgate.net

Research has demonstrated that indole-(fused) pyri(mi)dine hybrids possess valuable antitumor properties. tandfonline.com For instance, certain pyridine-thiazole hybrid molecules have shown high antiproliferative activity. mdpi.com Compound 4 , a pyridine-thiazole derivative, inhibited the growth of all 60 tested cancer cell lines by over 50% and exhibited cytotoxic properties, causing cancer cell death. nih.gov Cell lines that were particularly sensitive to this compound included non-small cell lung cancer (NCI-H460, NCI-H522), melanoma (LOX IMVI, SK Mel-2), and colon cancer (Colo 205, HCT-15). nih.gov

Similarly, a study on indazole-pyridine hybrids identified compounds 7b and 7c as having strong antiproliferative effects against MCF-7 breast cancer cells, with compound 7c achieving up to a 64% reduction in cell viability. researchgate.net Imidazole-pyridine hybrids have also been tested against a range of cancer cell lines, including lung (H1299), liver (HepG2, HUH-7, PLC/PRF/5), and colon (HCT116), with most demonstrating high efficacy. cnr.it Specifically, derivatives with short aliphatic chains, such as 5a , 5d , 5e , and 5f , displayed potent cytotoxic activity with IC50 values ranging from 9 to 43 µM. cnr.it

Furthermore, novel pyridine indole hybrids have been developed as potent inhibitors of CYP17A1, an enzyme implicated in prostate cancer. nih.gov Among these, compound 11 showed the highest potency with an IC50 of 4 nM. nih.gov

Table 1: Inhibition of Cell Proliferation by Indole-Pyridine Hybrids

Compound Type Target Cancer Cell Line(s) Observed Activity
Compound 4 Pyridine-Thiazole Hybrid Non-small cell lung, Melanoma, Colon, CNS Growth inhibition of >50% across 60 cell lines
Compound 7c Indazole-Pyridine Hybrid MCF-7 (Breast) Up to 64% reduction in cell viability
Compounds 5d, 5e, 5f Imidazole-Pyridine Hybrids Lung (H1299), Liver (HepG2, HUH-7, PLC/PRF/5), Colon (HCT116) IC50 values ranging from 9 to 43 µM

| Compound 11 | Pyridine Indole Hybrid | Not specified (CYP17A1 inhibitor) | IC50 = 4 nM against CYP17A1 enzyme |

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The indole ring is recognized as a privileged scaffold in medicinal chemistry, conferring a wide spectrum of anti-infective activities, including antibacterial, antifungal, and antiviral properties. nih.gov The hybridization of indole with other heterocyclic moieties like pyridine can lead to compounds with enhanced antimicrobial potential. nih.gov

Antibacterial and Antifungal Activity: Indole-pyridine derivatives have demonstrated notable activity against various pathogens. nih.gov For example, novel photoactivated indole-pyridine cationic photosensitizers have shown strong antimicrobial and antibiofilm activity against the gram-positive bacterium Staphylococcus aureus. nih.gov The mechanism involves intracellular reactive oxygen generation and NAD(P)H oxidation, leading to membrane damage. nih.gov

In other studies, various poly-substituted indole derivatives were screened for their antimicrobial activities against human pathogens such as Streptococcus pyogenes, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov Specifically, 2,6-bis(1H-indol-3-yl)-4-(benzofuran) pyridine-5-carbonitriles demonstrated good antimicrobial activity against S. aureus, E. coli, and C. albicans. nih.gov Indoline-thiazolidinone hybrids have also been identified with significant effects against Escherichia coli, Staphylococcus lentus, and Candida albicans, with MIC/MFC values in the range of 25-50 μg/mL. researchgate.net

Antiviral Activity: The indole nucleus is a component of compounds that have shown antiviral capabilities. researchgate.net Research into pyridine compounds has also highlighted their potential as antiviral agents, with some derivatives showing excellent activity against the SARS-CoV-2 3CLpro enzyme. mdpi.com One indole-containing inhibitor formed a covalent bond with the catalytic Cys145 of the enzyme, demonstrating a clear mechanism of action. mdpi.com While research on indole-pyridine hybrids specifically for antiviral applications is ongoing, the known antiviral properties of both individual scaffolds suggest a promising area for future drug development.

Table 2: Antimicrobial Activity of Indole-Pyridine Hybrids and Related Structures

Compound Type Target Microorganism(s) Type of Activity Notable Findings
Photoactivated Indole-Pyridine Staphylococcus aureus Antibacterial, Antibiofilm Strong photoinduced activity; causes membrane damage. nih.gov
2,6-bis(1H-indol-3-yl)-4-(benzofuran) pyridine-5-carbonitriles S. aureus, E. coli, C. albicans Antibacterial, Antifungal Good antimicrobial activity observed. nih.gov
Indoline-Thiazolidinone Hybrids E. coli, S. lentus, C. albicans Antibacterial, Antifungal MIC/MFC values of 25-50 μg/mL. researchgate.net

Neuropharmacological Activities (e.g., Antipsychotic, Pro-cognitive, Antidepressant)

Indole-pyridine hybrids have been investigated for their potential in treating complex neuropsychiatric and neurodegenerative disorders. Certain derivatives based on a 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole structure have been designed as multifunctional ligands with potential applications for the behavioral and psychological symptoms of dementia (BPSD). nih.gov

One such compound, N-{2-[4-(5-chloro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide (compound 16) , exhibited a desirable pharmacological profile. nih.gov In vitro, it acted as a high-affinity partial agonist of the dopamine D2 receptor (D2R) and an antagonist of the serotonin 5-HT6 receptor, while also blocking the serotonin transporter (SERT). nih.gov It also activated the 5-HT1A receptor and blocked the 5-HT7 receptor. nih.gov

In preclinical behavioral models, compound 16 demonstrated a broad spectrum of activity, including antipsychotic-like, antidepressant-like, and anxiolytic-like effects without causing motor impairments in mice. nih.gov Critically, it also showed memory-enhancing properties and was able to ameliorate memory deficits induced by scopolamine. nih.gov This profile suggests its potential for treating both cognitive and non-cognitive symptoms of dementia. nih.gov

Furthermore, inhibitors of NADPH Oxidase 2 (NOX2) based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure have been shown to have neuroprotective and anti-inflammatory effects. researchgate.netnih.gov Compounds like GSK2795039 , NCATS-SM7270 , and IMBIOC-1 were found to prevent pathological effects induced by amyloid-beta on human microglial cells, suggesting their potential as neuroprotective agents in conditions like Alzheimer's disease. researchgate.netnih.gov

Table 3: Neuropharmacological Profile of Indole-Pyridine Derivatives

Compound Structure Type Key In Vitro Actions Preclinical In Vivo Effects Potential Application
Compound 16 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole D2R partial agonist; 5-HT6R antagonist; SERT blocker Antipsychotic-like, antidepressant-like, anxiolytic-like, pro-cognitive Behavioral and psychological symptoms of dementia (BPSD)
GSK2795039 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine NOX2 Inhibitor Neuroprotective, anti-inflammatory; prevents amyloid-beta toxicity Neurodegenerative diseases (e.g., Alzheimer's)
NCATS-SM7270 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine NOX2 Inhibitor Stronger protective effect on microglial cell survival than GSK2795039 Neurodegenerative diseases

| IMBIOC-1 | 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine | NOX2 Inhibitor | Stronger protective effect on microglial cell survival than GSK2795039 | Neurodegenerative diseases |

Anti-inflammatory Effects

The indole nucleus is a core component of several anti-inflammatory agents, most notably the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. wisdomlib.org The hybridization of indole with pyridine and related heterocyclic scaffolds has been explored to develop novel anti-inflammatory agents with potentially improved profiles. researchgate.net

Studies on indol-3-yl pyridine derivatives have confirmed their anti-inflammatory activity. researchgate.net A series of these hybrids demonstrated significant anti-inflammatory and swelling-reducing effects in preclinical models. researchgate.net Similarly, indole-pyrimidine hybrids have been identified as potent agents against both acute and chronic inflammation. researchgate.net The mechanism of action for many of these compounds is linked to the inhibition of the cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. wisdomlib.org

The anti-inflammatory potential of indole-imidazolidine hybrids has also been evaluated. The compounds 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52) were shown to reduce leukocyte migration and decrease the release of pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. nih.gov These findings indicate that the anti-inflammatory effects of these indole hybrids likely involve the modulation of the immune system. nih.gov

Table 4: Anti-inflammatory Activity of Indole-Based Hybrids

Compound/Series Structure Type Model/Target Key Findings
Indol-3-yl pyridine derivatives Indole-Pyridine In vivo inflammation models Strong anti-inflammatory and swelling-reducing effects. researchgate.net
LPSF/NN-56 and LPSF/NN-52 Indole-Imidazolidine Air pouch and peritonitis models Reduction in leukocyte migration and release of TNF-α and IL-1β. nih.gov

Other Pharmacological Interests (e.g., Antimalarial, Antihypertensive, Antileishmanial)

Beyond the activities previously described, indole-pyridine hybrids and related structures have shown promise in several other therapeutic areas.

Antimalarial and Antileishmanial Activity: The indole scaffold is present in numerous molecules with a variety of bioactivities, including antimalarial and antileishmanial effects. nih.govbenthamscience.com A screen of the Medicines for Malaria Venture (MMV) "Malaria Box" identified 14 compounds with antileishmanial activity against intracellular Leishmania major parasites, demonstrating the potential for antimalarial compounds to be repurposed for other parasitic diseases. nih.gov One of the identified hits was MMV008149 , a dimethylindole-5-carboxamide derivative, highlighting the relevance of the indole core in this context. nih.gov The development of hybrid molecules, such as those combining the 7-chloro-4-aminoquinoline core (critical for antimalarial activity) with other scaffolds, represents a key strategy for creating new antiplasmodial agents. nih.gov

Antihypertensive Activity: Drugs containing a pyrimidine (B1678525) motif, which can be hybridized with an indole core, have been shown to exhibit antihypertensive activities. researchgate.net This suggests that indole-pyrimidine or indole-pyridine hybrids could be explored for their potential in managing hypertension, although specific research on "this compound" for this purpose is less defined.

Table 5: Other Pharmacological Activities of Indole Hybrids

Activity Compound/Scaffold Target/Organism Notable Findings
Antileishmanial MMV008149 (Dimethylindole derivative) Leishmania major Identified as a potent hit (<500 nM) against intracellular parasites. nih.gov
Antimalarial 7-chloro-4-aminoquinoline hybrids Plasmodium species This core is critical for activity; hybridization is a key development strategy. nih.gov

Advanced Applications in Materials Science and Interdisciplinary Fields

Applications in Organic Optoelectronics and Photonics

The distinct electronic characteristics of the 6-(Pyridin-4-yl)-1H-indole scaffold make it a promising candidate for various applications in organic optoelectronics and photonics. The interaction between the indole (B1671886) and pyridine (B92270) rings can lead to unique photophysical properties that are highly sought after in materials for light emission and nonlinear optics.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. magtech.com.cn This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. magtech.com.cn

While direct experimental data on the AIE properties of this compound are not extensively documented, the presence of the pyridine moiety suggests a potential for AIE activity. Studies on other pyridinium (B92312) salts have shown that intermolecular interactions in the crystalline state can lead to significant AIE. osi.lv For instance, the protonation of pyridines can induce AIE, with the photoluminescence quantum yield (PLQY) being notably higher in the solid state compared to in solution. hkbu.edu.hk This enhancement is often linked to the formation of intermolecular π+-π interactions between neighboring luminophore molecules in the crystal lattice. hkbu.edu.hk

The proposed mechanism for AIE in such compounds involves the restriction of intramolecular rotations of the phenyl rings against the core, which in a fluid solution state would typically lead to non-radiative decay. In an aggregated or solid state, these rotations are hindered, forcing the excited state to decay radiatively, thus "switching on" the fluorescence.

Table 1: Comparison of Photoluminescence Quantum Yields (PLQY) in AIE-active Pyridinium Salts

CompoundStatePLQY (%)Emission Max (nm)
Pyridinium Salt 2aSolution (MeCN)30.0378
Pyridinium Salt 2aSolid State59.6417
Pyridinium Salt 2bSolution (MeCN)24.6378
Pyridinium Salt 2bSolid State28.5434

Data inferred from studies on related pyridinium compounds. hkbu.edu.hk

Given these principles, it is plausible that this compound and its derivatives could be engineered to exhibit AIE, making them suitable for applications in solid-state lighting and chemical sensors.

Organic materials with significant third-order nonlinear optical (NLO) properties are of great interest for applications in photonics, such as optical switching and data processing. mdpi.com These properties are characterized by the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which contribute to the third-order NLO susceptibility (χ⁽³⁾).

Table 2: Third-Order NLO Properties of Representative Organic Materials

Data from studies on other organic NLO materials. nih.govresearchgate.net

The potential for significant NLO properties in this compound warrants further investigation, as it could be a valuable component in the development of advanced photonic devices.

The development of efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a major focus in materials science. The performance of an OLED is heavily dependent on the properties of the materials used in its various layers, including the emissive layer (EML) and hole-transporting layer (HTL).

While there are no specific reports on the use of this compound in OLEDs, related pyrene-pyridine integrated compounds have been successfully employed as HTMs in solution-processed OLEDs. nih.govacs.org These devices have demonstrated stable performance with low efficiency roll-off. For example, an OLED device using a Py-Br-based HTL showed a maximum luminance of 17300 cd/m² with a maximum current efficiency of 22.4 cd/A and an external quantum efficiency (EQE) of 9%. nih.gov

Table 3: Performance of OLEDs with Pyrene-Pyridine Based Hole-Transporting Layers

HTL MaterialMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. EQE (%)
Py-Br1730022.49.0
Py-MeO-25.78.8
Py-03-26.68.5
Py-Me-25.28.5
NPB (standard)--6.7

Data from a study on pyrene-pyridine integrated HTMs. nih.gov

The promising results from these related compounds suggest that this compound, with its charge-transporting capabilities and potential for high photoluminescence quantum yield, could be a valuable material for the emissive or charge-transporting layers in next-generation OLEDs.

Use in Functional Polymers and Catalysis

The incorporation of this compound into polymeric structures could yield functional materials with tailored electronic and catalytic properties. Polyindoles, for instance, have been investigated as heterogeneous catalysts for various organic transformations. ias.ac.in The synthesis of polyindole can be achieved through chemical oxidative polymerization, and the resulting polymer has been shown to be an efficient and recyclable catalyst for the synthesis of 3,3'-arylmethylene-bis-1H-indole derivatives. ias.ac.in

In the realm of catalysis, the pyridine-indole scaffold can act as a ligand for metal complexes. The synthesis of hybrid pyridines containing indole moieties has been demonstrated using magnetic porous organic polymers as catalysts. nih.gov This suggests that metal complexes of this compound could exhibit catalytic activity for a range of organic reactions. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the indole moiety can be further functionalized to tune the electronic and steric properties of the resulting catalyst.

Bioimaging Applications

Fluorescent probes are indispensable tools in biomedical research and clinical diagnostics. Indole derivatives are known for their strong fluorescence emission in solution, making them excellent candidates for fluorescent probes. mdpi.com A closely related compound, 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole, has been synthesized and evaluated as a potential PET tracer for targeting tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer. nih.gov This radiolabeled tracer showed good uptake in the brain and no in vivo de-fluorination, highlighting the potential of this class of compounds for in vivo imaging applications. nih.gov

Furthermore, a novel pH fluorescent probe based on a 1,1-dimethyl-2-((E)-2-(pyridin-4-yl)vinyl)-1H-benzo[e]indole (PVBI) structure has been developed for imaging in living cells. hkbu.edu.hk This probe demonstrated sensitive pH-dependent fluorescence, a large Stokes shift, and excellent cell membrane permeability, enabling the monitoring of pH fluctuations within living cells. hkbu.edu.hk These findings strongly support the potential of this compound as a core structure for the development of novel fluorescent probes for various bioimaging applications, including cellular imaging and as sensors for biologically relevant analytes. The donor-acceptor nature of the molecule could also be exploited to design probes with environmentally sensitive fluorescence properties.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future of synthesizing 6-(Pyridin-4-yl)-1H-indole and its analogues lies in the adoption of greener and more efficient chemical processes. nih.govresearchgate.net Traditional multi-step syntheses for indole (B1671886) derivatives often involve harsh reaction conditions, toxic solvents, and metal catalysts, leading to significant waste and high costs. nih.gov Emerging research is focused on overcoming these limitations.

Key future directions include:

One-Pot, Multi-Component Reactions (MCRs): These reactions, where multiple reactants are combined in a single vessel to form a complex product, are highly sought after for their efficiency and atom economy. dergipark.org.tr Developing MCRs for the this compound core would streamline synthesis, reduce purification steps, and minimize solvent usage.

Catalyst Innovation: The move away from heavy metal catalysts towards more sustainable alternatives like nanocatalysts or metal-free catalysts is a significant trend. researchgate.netdergipark.org.tr Research into scalable, metal-free cyclization methods, potentially using electrophilic [4+1] cyclization strategies, could provide efficient routes to related azaindole scaffolds. chemrxiv.org

Green Solvents and Techniques: The use of environmentally benign solvents such as water or ethanol, and energy-efficient techniques like microwave or ultrasound irradiation, is becoming more prevalent in indole synthesis. researchgate.netrsc.org These methods can dramatically shorten reaction times and reduce the environmental footprint of chemical production. researchgate.net

The overarching goal is to create synthetic pathways that are not only high-yielding and cost-effective but also aligned with the principles of sustainable chemistry. nih.gov

In-depth Mechanistic Studies of Biological Interactions and Target Identification

While the this compound scaffold has shown promise in various biological contexts, a deeper understanding of its molecular mechanisms of action is crucial for its advancement as a therapeutic agent. Future research will need to move beyond initial screening to pinpoint specific biological targets and elucidate the precise nature of its interactions.

Emerging research strategies in this area involve:

Advanced 'Omics' Approaches: Utilizing proteomics, genomics, and metabolomics to identify the cellular pathways and molecular targets modulated by this compound.

Chemical Proteomics: Employing probe-based molecules derived from the parent compound to isolate and identify direct binding partners within the cellular proteome.

High-Resolution Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable insight into the specific amino acid interactions that govern binding and activity, as has been demonstrated for other indole-based inhibitors targeting enzymes like EZH2. acs.org

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) can be used to confirm direct target engagement and quantify the kinetics of the binding interaction. nih.gov

Identifying the specific targets, such as kinases, G-protein coupled receptors, or other enzymes, will be a critical step in understanding its therapeutic potential and potential side effects. nih.govmdpi.com

Rational Design of New Analogues Based on SAR and Computational Insights

The this compound structure serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. mdpi.comresearchgate.net Future research will heavily rely on rational, structure-based drug design to create new analogues with improved potency, selectivity, and pharmacokinetic properties.

This will be achieved through:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different positions on the indole and pyridine (B92270) rings to understand how these changes affect biological activity. nih.govresearchgate.net For instance, SAR studies on related pyridine derivatives have shown that the position and nature of substituents (e.g., electron-donating or withdrawing groups) can significantly enhance antiproliferative activity. nih.gov

Computational Modeling and Docking: Using molecular docking simulations to predict how newly designed analogues will bind to the active site of a known or hypothesized target protein. nih.gov This computational screening allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. researchgate.net Combined docking and molecular dynamics approaches can further refine the understanding of binding modes, as shown with pyridine-indole hybrids targeting CYP17A1. researchgate.net

Pharmacophore Modeling: Developing a 3D model of the essential chemical features required for biological activity. This model can then be used to design novel molecules that fit the required spatial and electronic parameters.

By integrating these computational and synthetic approaches, researchers can move from random screening to a more targeted and intelligent design process, accelerating the discovery of lead compounds. nih.govacs.org

Exploration of Additional Interdisciplinary Applications for this compound

The unique electronic and structural properties of the this compound scaffold suggest that its applications may extend beyond medicinal chemistry. Future research should explore its potential in a variety of interdisciplinary fields.

Potential emerging applications include:

Materials Science: The fused aromatic ring system, characteristic of indolizine (B1195054) and indole derivatives, often imparts unique photophysical properties, such as fluorescence. researchgate.net This opens up possibilities for using these compounds as organic light-emitting diodes (OLEDs), fluorescent sensors for detecting specific ions or molecules, or as components in advanced dyes. researchgate.net

Agrochemicals: The indole nucleus is a component of many natural and synthetic compounds with agricultural applications. dergipark.org.tr Future work could investigate the potential of this compound derivatives as novel herbicides, pesticides, or plant growth regulators.

Biotechnology: As fluorescent probes for labeling and imaging biological structures like carbon nanotubes or specific cellular components. researchgate.net

Cross-disciplinary collaborations between chemists, biologists, and materials scientists will be key to unlocking these novel applications. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery, and their application to the this compound scaffold holds immense promise. cas.orgpreprints.org These technologies can analyze vast datasets to identify patterns and make predictions far more efficiently than human researchers.

Key areas where AI and ML will accelerate research include:

Predictive Modeling: Training ML models on existing data to predict the biological activities, toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of virtual compounds. nih.govmdpi.com This allows for the in silico screening of vast virtual libraries of this compound analogues to identify the most promising candidates for synthesis. nih.govnih.gov

Generative Models: Using advanced AI, such as deep neural networks or reinforcement learning, to design entirely new molecules. preprints.org These models can be trained to generate novel indole-pyridine structures that are optimized for specific properties, such as high binding affinity for a target and low predicted toxicity. mdpi.com

De Novo Drug Design: AI platforms can be used to design lead compounds that meet multiple objectives simultaneously, a significant challenge in traditional lead optimization. preprints.org This could accelerate the development of this compound derivatives with finely tuned pharmacological profiles.

By integrating AI and ML into the research pipeline, the cycle of designing, synthesizing, and testing new compounds can be dramatically shortened, leading to a more efficient and cost-effective discovery process. cas.org

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole core (e.g., aromatic protons at δ 6.8–7.5 ppm) and pyridinyl substituents (distinct splitting patterns for pyridine protons) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 211.09 for C₁₃H₁₀N₂).
  • X-ray Crystallography : Resolves positional isomerism (C-6 vs. C-2 substitution) and hydrogen-bonding networks .
  • HPLC-PDA : Assesses purity (>95% for biological assays) .

How can computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?

Advanced
Density Functional Theory (DFT) calculations predict:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., electron-deficient pyridinyl ring enhances electrophilic substitution at C-3) .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with redox stability and charge-transfer interactions in biological systems .
  • Reaction pathway optimization : Simulates intermediates in Suzuki-Miyaura couplings to reduce trial-and-error synthesis .

What strategies are effective in resolving contradictory biological activity data reported for indole derivatives like this compound across different studies?

Advanced
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Structural analogs : Compare activities of C-6 vs. C-2 substituted indoles (e.g., 2-(Pyridin-4-yl)-1H-indole shows lower IC₅₀ in kinase inhibition than C-6 analogs) .
  • Solubility factors : Use co-solvents (DMSO/PEG) to ensure consistent bioavailability in cellular assays .
    Meta-analyses of PubChem bioactivity data (e.g., IC₅₀ ranges for kinase targets) help identify outliers .

How does the position of the pyridinyl substituent (C-6 vs. C-2) affect the compound's binding affinity to biological targets?

Q. Advanced

  • Steric effects : C-6 substitution minimizes steric hindrance in flat binding pockets (e.g., ATP-binding sites of kinases), improving affinity by 2–3 fold compared to C-2 analogs .

  • Electronic effects : Pyridinyl at C-6 enhances π-π stacking with aromatic residues (e.g., Tyr185 in EGFR), as shown in molecular docking studies .

  • Comparative SAR tables :

    Substituent PositionTarget ProteinBinding Energy (kcal/mol)
    C-6EGFR-9.2
    C-2EGFR-7.8

What in vitro and in vivo models are most appropriate for evaluating the pharmacokinetic properties of this compound?

Q. Advanced

  • In vitro :
    • Caco-2 cell monolayers : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .
    • Microsomal stability assays : Human liver microsomes assess metabolic degradation (t₁/₂ >30 min desirable) .
  • In vivo :
    • Rodent PK studies : Monitor plasma concentration-time profiles (AUC₀–24h >500 ng·h/mL for oral dosing) .
    • Brain-plasma ratio studies : Critical for CNS-targeted derivatives (e.g., ratio >0.3 indicates blood-brain barrier penetration) .

How can structure-activity relationship (SAR) studies be systematically designed to optimize the therapeutic potential of this compound derivatives?

Q. Advanced

  • Scaffold diversification : Introduce substituents at N-1 (methyl/benzyl) or C-5 (halogens, methoxy) to modulate lipophilicity (clogP 2–4 optimal) .
  • Bioisosteric replacement : Replace pyridinyl with pyrimidinyl or quinolinyl to enhance solubility while retaining affinity .
  • 3D-QSAR models : Use CoMFA/CoMSIA to correlate steric/electronic fields with activity (q² >0.5 validates predictive power) .
  • High-throughput screening : Test 100+ analogs against panels of cancer cell lines (e.g., NCI-60) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.